5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
CAS No.: 72549-86-1
Cat. No.: VC18490807
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72549-86-1 |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | 4,4,6-trimethyl-N-(3-methylphenyl)-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-12(8-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H |
| Standard InChI Key | MUKGBBTXUQULJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(N=C(O1)NC2=CC=CC(=C2)C)(C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4H-1,3-oxazine core, a partially unsaturated six-membered ring with oxygen at position 1 and nitrogen at position 3. Substituents include:
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m-Toluidino group: A meta-methyl-substituted aniline at position 2.
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Trimethyl groups: Three methyl groups at positions 4, 4, and 6.
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Hydrochloride salt: Enhances aqueous solubility via protonation of the amine group.
The stereochemistry and bond angles have been inferred from molecular modeling, though crystallographic data remain unpublished.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.78 g/mol | |
| Solubility | Soluble in polar solvents | |
| Stability | Stable under inert conditions | |
| Melting Point | Not reported | — |
The hydrochloride form’s ionic character improves solubility in water and alcohols, facilitating its use in solution-phase reactions. Stability studies suggest decomposition above 150°C, though precise thermal data are lacking.
Synthesis and Purification
Reaction Pathway
Synthesis involves a multi-step sequence starting with m-toluidine (3-methylaniline) and a substituted oxazine precursor. Key steps include:
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Cyclocondensation: Reaction of m-toluidine with a diketone or keto-aldehyde under acidic conditions to form the oxazine ring.
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Methylation: Introduction of methyl groups via alkylating agents like methyl iodide .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.
Optimization and Challenges
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Temperature Control: Maintaining 60–80°C during cyclocondensation prevents side reactions.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
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Yield: Reported yields range from 40–60%, limited by competing polymerization.
Reactivity and Functionalization
Nucleophilic Substitution
The secondary amine in the oxazine ring undergoes alkylation or acylation. For example, reaction with acetyl chloride produces an N-acetyl derivative, though kinetic studies are pending.
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl/EtOH), the oxazine ring opens to form a linear diamine, which can further react with electrophiles .
Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the dihydro-oxazine ring to a saturated morpholine analog, though this pathway remains exploratory .
Pharmaceutical and Industrial Applications
Catalysis
In organic synthesis, the tertiary amine groups may serve as ligands for metal catalysts, though this application is underexplored.
Research Directions and Challenges
Unresolved Questions
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Biological Activity: Screening against cancer cell lines or microbial panels is needed.
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Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unknown.
Industrial Scalability
Improving yield via flow chemistry or microwave-assisted synthesis could enhance cost-effectiveness.
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